- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichloride, Bulletin des Societes Chimiques Belges, 1988, 97(10), 787-9

Cas no 92-82-0 (Phenazine)

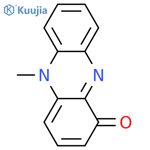

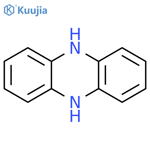

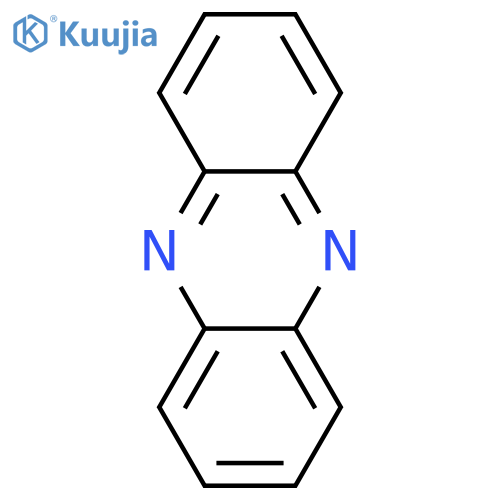

Phenazine structure

상품 이름:Phenazine

Phenazine 화학적 및 물리적 성질

이름 및 식별자

-

- Phenazine

- DIBENZO[B,E]PYRAZINE

- Dibenzo-p-diazine

- Phenazine Dibenzo[b,e]pyrazine

- PHENAZINE, FOR FLUORESCENCE

- Phenazine,ZoneRefined

- 9,10-diazaanthracene

- Acridizine

- Azophenylene

- dibenzo{b,e}pyrazine

- Dibenzoparadiazine

- Dibenzopyrazine

- EINECS 202-193-9

- Phenazine, 98%

- 2JHR6K463W

- PCNDJXKNXGMECE-UHFFFAOYSA-N

- phenazine beta-polymorph

- MLS000584128

- KSC236A6R

- WLN: T C666 BN INJ

- HMS2270D07

- NSC13157

- BDBM50131720

- NSC 13157

- EN300-19686

- AC-16674

- PHENAZINE [MI]

- BP-12524

- MFCD00005023

- CU-01000131491-2

- CS-W017193

- DTXSID2059069

- C21476

- H11310

- CHEBI:36674

- SY010011

- AB00572675-08

- NS00010829

- SCHEMBL9049

- P-2340

- NCGC00245795-01

- NSC-13157

- AKOS002276063

- BRN 0126500

- SMR000112237

- EU-0033385

- 5-23-08-00389 (Beilstein Handbook Reference)

- AS-14846

- Z104474738

- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8

- P0082

- VU0085282-1

- AMY25819

- Q419781

- AI3-00065

- FT-0658438

- 92-82-0

- UNII-2JHR6K463W

- CHEMBL119870

- HY-W016477

-

- MDL: MFCD00005023

- 인치: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H

- InChIKey: PCNDJXKNXGMECE-UHFFFAOYSA-N

- 미소: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2

- BRN: 0126500

계산된 속성

- 정밀분자량: 180.06900

- 동위원소 질량: 180.068748

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 0

- 복잡도: 163

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 25.8

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.8

실험적 성질

- 색과 성상: 무색 또는 황색 바늘 모양 결정

- 밀도: 1.1836 (rough estimate)

- 융해점: 174.0 to 178.0 deg-C

- 비등점: 360 ºC

- 플래시 포인트: 160.3±11.7 °C

- 굴절률: 1.5200 (estimate)

- 용해도: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol

- 수용성: 불용했어

- PSA: 25.78000

- LogP: 2.78300

- 증기압: 0.0±0.8 mmHg at 25°C

- 머크: 7217

- 용해성: 그것은 물에 거의 용해되지 않고 에탄올, 에틸에테르, 벤젠에 약간 용해되며 무기산에 용해되여 황색에서 홍색까지의 용액을 형성할수 있다.

- 산도 계수(pKa): 1.20(at 20℃)

- 민감성: 습도에 민감하다

Phenazine 보안 정보

- 신호어:Warning

- 피해 선언: H401

- 경고성 성명: P273-P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: R22;R68

- 보안 지침: S22-S24/25-S36/37

- RTECS 번호:SG1360000

-

위험물 표지:

- 저장 조건:Store at room temperature

- 위험 용어:R22; R68

- TSCA:Yes

Phenazine 세관 데이터

- 세관 번호:29163900

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Phenazine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P225A-25g |

Phenazine |

92-82-0 | 98% | 25g |

¥175.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-1g |

Phenazine |

92-82-0 | 99.0%(LC) | 1g |

¥205.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-5g |

Phenazine |

92-82-0 | 99.0%(LC) | 5g |

¥455.0 | 2022-05-30 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367-1g |

Phenazine |

92-82-0 | 99%(GC) | 1g |

¥ 158.8 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1317604-5G |

phenazine |

92-82-0 | 97% | 5g |

$85 | 2024-07-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-208162-10g |

Phenazine, |

92-82-0 | 10g |

¥489.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59930-1g |

Phenazine |

92-82-0 | 1g |

¥36.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 240993-1g |

Phenazine |

92-82-0 | 95% | 1g |

¥ 220 | 2022-04-26 | |

| TRC | P295383-10g |

Phenazine |

92-82-0 | 10g |

$ 64.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D370206-1kg |

Phenazine |

92-82-0 | 97% | 1kg |

$1200 | 2023-09-03 |

Phenazine 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C

참조

- Synthesis of substituted phenazines via palladium-catalyzed aryl ligation, Heterocycles, 2012, 84(2), 1345-1353

합성회로 3

합성회로 4

합성회로 5

합성회로 6

반응 조건

1.1 Catalysts: Trifluoroacetic acid ; overnight, rt

참조

- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization, Tetrahedron Letters, 2020, 61(46),

합성회로 7

반응 조건

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C

참조

- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C

참조

- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

합성회로 10

합성회로 11

합성회로 12

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C

참조

- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and Pyridoquinoxalines, European Journal of Organic Chemistry, 2013, 2013(36), 8330-8335

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C

1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C

1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C

참조

- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C

참조

- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in water, Journal of Organometallic Chemistry, 2012, 705, 75-78

Phenazine Raw materials

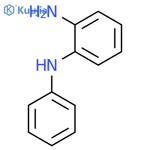

- 2-Aminodiphenylamine

- 5,10-dihydro-Phenazine

- Pyocyanin

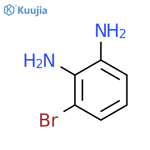

- 3-Bromobenzene-1,2-diamine

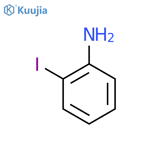

- 2-Iodoaniline

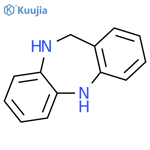

- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-

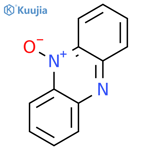

- Phenazine, 5-oxide

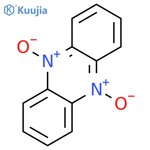

- Phenazine, 5,10-dioxide

Phenazine Preparation Products

Phenazine 관련 문헌

-

Leilei Li,Long Chen,Yuehua Wen,Tengfei Xiong,Hong Xu,Wenfeng Zhang,Gaoping Cao,Yusheng Yang,Liqiang Mai,Hao Zhang J. Mater. Chem. A 2020 8 26013

-

Carlos de la Cruz,Antonio Molina,Nagaraj Patil,Edgar Ventosa,Rebeca Marcilla,Andreas Mavrandonakis Sustainable Energy Fuels 2020 4 5513

-

Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009

-

Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837

-

5. Raman spectra-based structural classification analysis of quinoidal and derived molecular systemsArthur P. Pena,Renata G. Almeida,Jo?o Luiz Campos,Hélio F. Dos Santos,Eufranio N. da Silva Júnior,Ado Jorio Phys. Chem. Chem. Phys. 2022 24 1183

92-82-0 (Phenazine) 관련 제품

- 91-19-0(Quinoxaline)

- 217-68-5(1,4-diazatriphenylene)

- 92-84-2(Phenothiazine)

- 231-23-2(Pyrazino2,3-fquinoxaline)

- 299-11-6(Phenazine methylsulfate)

- 1499114-37-2(1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid)

- 1334162-58-1((1S)-1-(oxolan-2-yl)ethan-1-amine)

- 2171790-02-4(10-(3-methoxy-3-methylbutyl)-2,6-dioxa-9-azaspiro4.5decane)

- 1804158-70-0(Ethyl 2-(3-bromopropanoyl)-6-ethylbenzoate)

- 2228170-13-4((4-bromo-3-methylbutyl)(methyl)(propan-2-yl)amine)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-82-0)Phenazine

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:92-82-0)Phenazine

순결:99%/99%

재다:500g/1kg

가격 ($):151.0/261.0